Cas no 66148-25-2 ([(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate)
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate structure](https://it.kuujia.com/scimg/cas/66148-25-2x500.png)
66148-25-2 structure
Nome del prodotto:[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate
- Chromolaenide
- (E)-4-Hydroxy-2-methyl-2-butenoic acid [(3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl] ester
- Hiyodorilactone B
- Eupalinolide J
- [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclo
- 66148-25-2
- CHEMBL4175311
- [(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
- C09361
- CHEBI:3679
- AKOS040761495
- MEGxp0_000034
- DTXSID101316237
- Q27106160
- (3AR,4R,9S,11as)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2H,3H,3ah,4H,5H,8H,9H,11ah-cyclodeca(b)furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoic acid
- ((3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca(b)furan-4-yl) (E)-4-hydroxy-2-methylbut-2-enoate
- (3AR,4R,9S,11as)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2H,3H,3ah,4H,5H,8H,9H,11ah-cyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoic acid
- ((3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-6,10-dimethyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca(b)furan-4-yl) (E)-4-hydroxy-2-methyl-but-2-enoate
- [(3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-6,10-dimethyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methyl-but-2-enoate
- [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
-
- Inchi: 1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-/t17-,18+,19+,20+/m0/s1
- Chiave InChI: FOCCASNSHDSZLN-QOAJCZEJSA-N
- Sorrisi: O1C(C(=C([H])[H])[C@@]2([H])[C@@]1([H])C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]2([H])OC(/C(=C(\[H])/C([H])([H])O[H])/C([H])([H])[H])=O)OC(C([H])([H])[H])=O)=O |t:12,24|
Proprietà calcolate
- Massa esatta: 404.18354
- Massa monoisotopica: 404.184
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 787
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 99.1
- Peso molecolare: 404.5
- XLogP3: 1.8
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.205
- Punto di ebollizione: 573.866°C at 760 mmHg
- Punto di infiammabilità: 194.97°C
- Indice di rifrazione: 1.541
- PSA: 99.13
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3647-1 mg |
Chromolaenide |
66148-25-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3647-1 ml * 10 mm |
Chromolaenide |
66148-25-2 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN3647-5mg |
Chromolaenide |
66148-25-2 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3647-1 mL * 10 mM (in DMSO) |
Chromolaenide |
66148-25-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN3647-5 mg |
Chromolaenide |
66148-25-2 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AH22508-5mg |
Chromolaenide |
66148-25-2 | 5mg |
$719.00 | 2024-04-19 |
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Letteratura correlata
-
Braulio M. Fraga Nat. Prod. Rep. 2009 26 1125
66148-25-2 ([(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate) Prodotti correlati
- 1215494-64-6(N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide hydrochloride)
- 2445784-13-2(1-azaspiro4.4nonane-3-sulfonamide)
- 2138175-35-4(8-Tert-butyl-1-oxaspiro[4.5]decan-4-ol)
- 1443342-97-9((4-bromophenyl)-(3-methylsulfanylphenyl)methanol)
- 2171646-58-3(4-(2-Aminopentan-2-yl)-2,2,6,6-tetramethylpiperidin-4-ol)
- 2228731-78-8(3-(1,3-dimethyl-1H-pyrazol-4-yl)but-3-en-1-amine)
- 922927-55-7(2-(4-chlorophenyl)methyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one)
- 2171610-80-1(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-5-methylhex-4-enoic acid)
- 2248198-44-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-(3-phenylpropanamido)propanoate)
- 2680696-01-7(5-bromo-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
